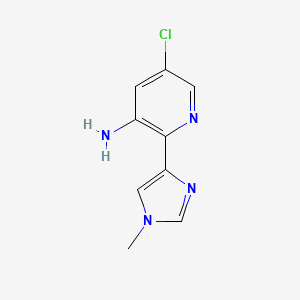

5-chloro-2-(1-methyl-1h-imidazol-4-yl)pyridin-3-amine

Description

5-chloro-2-(1-methyl-1h-imidazol-4-yl)pyridin-3-amine is a heterocyclic compound that contains both pyridine and imidazole rings

Properties

IUPAC Name |

5-chloro-2-(1-methylimidazol-4-yl)pyridin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c1-14-4-8(13-5-14)9-7(11)2-6(10)3-12-9/h2-5H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFHDYTJRTPUHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)C2=C(C=C(C=N2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(1-methyl-1h-imidazol-4-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-chloro-3-nitropyridine with 1-methylimidazole under basic conditions, followed by reduction of the nitro group to an amine .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(1-methyl-1h-imidazol-4-yl)pyridin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

5-Chloro-2-(1-methyl-1H-imidazol-4-yl)pyridin-3-amine serves as a valuable building block in the synthesis of more complex molecules. It is often used in the development of new organic compounds due to its ability to undergo various chemical reactions such as oxidation, reduction, and substitution.

Biology

The compound has been investigated for its potential bioactive properties:

- Antimicrobial Activity: Studies have shown that it exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.

- Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation through specific molecular pathways, suggesting its potential role in cancer therapy.

Medicine

In the medical field, this compound is being explored for drug development:

- Targeting Enzymes and Receptors: The compound has shown promise in targeting specific enzymes and receptors associated with diseases, particularly in the context of enzyme inhibition.

Industrial Applications

The compound is also utilized in industrial settings for:

- Advanced Materials Development: Its unique chemical properties make it suitable for synthesizing advanced materials with specific functionalities.

- Catalyst Development: It plays a role in developing catalysts for various chemical reactions, enhancing reaction efficiency and selectivity.

Data Tables

| Application Area | Description | Examples |

|---|---|---|

| Chemistry | Building block for complex molecules | Synthesis of derivatives |

| Biology | Antimicrobial and anticancer properties | Inhibition studies on bacterial strains |

| Medicine | Drug development targeting specific pathways | Enzyme inhibitors |

| Industry | Advanced materials and catalysts | Catalytic processes |

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones compared to control groups, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro assays demonstrated that the compound could inhibit the growth of various cancer cell lines. Mechanistic studies suggested that it induces apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 5-chloro-2-(1-methyl-1h-imidazol-4-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

2-(1-Methylimidazol-4-yl)pyridine: Lacks the chloro substituent, which may affect its reactivity and biological activity.

5-Chloro-2-(1-methylimidazol-4-yl)benzene: Contains a benzene ring instead of a pyridine ring, leading to different chemical properties and applications.

Uniqueness

5-chloro-2-(1-methyl-1h-imidazol-4-yl)pyridin-3-amine is unique due to the presence of both chloro and imidazole substituents on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

5-Chloro-2-(1-methyl-1H-imidazol-4-yl)pyridin-3-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_9ClN_4, with a molecular weight of approximately 188.64 g/mol. The compound features a pyridine ring substituted with a chlorine atom and an imidazole moiety, which is significant for its biological interactions.

Research indicates that compounds containing imidazole and pyridine structures often exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds similar to this compound have shown promising antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that related derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli .

- Antiviral Activity : Certain derivatives have been evaluated for their antiviral properties. For example, compounds with similar structures have demonstrated significant activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV) . The antiviral mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds related to this compound:

-

Anticancer Activity :

- A study assessed the anticancer activity of various pyridine derivatives, including those featuring imidazole rings. The results indicated that these compounds exhibited potent cytotoxic effects against several cancer cell lines, with IC50 values ranging from 1.42 to 4.56 µM . This suggests that this compound may also possess similar anticancer properties.

- Kinase Inhibition :

-

Antimicrobial Studies :

- In comparative studies, derivatives of the compound were tested against various microbial strains. Results indicated effective antibacterial activity with MIC values ranging from 2.33 to 156.47 µM across different bacterial species . This highlights the relevance of structural modifications in enhancing antibacterial potency.

Data Table: Biological Activity Overview

Q & A

Basic: What synthetic strategies are recommended for preparing 5-chloro-2-(1-methyl-1H-imidazol-4-yl)pyridin-3-amine?

Answer:

The synthesis typically involves sequential functionalization of pyridine and imidazole rings. A common route includes:

Chlorination : Introduce chlorine at the 5-position of 2-aminopyridine using reagents like POCl₃ or PCl₃ under reflux .

Coupling : React the chlorinated intermediate with 1-methyl-1H-imidazole-4-carbaldehyde via nucleophilic aromatic substitution (NAS) or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

Amine protection/deprotection : Protect the 3-amine group during reactions using tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions .

Key considerations : Solvent choice (e.g., DMF for NAS, ethanol/water for coupling), temperature control (80–120°C), and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Advanced: How can researchers optimize yield in the final coupling step of this compound?

Answer:

Yield optimization requires addressing:

- Steric hindrance : The 1-methyl group on imidazole may impede coupling. Use bulky ligands (e.g., XPhos) in palladium-catalyzed reactions to enhance regioselectivity .

- Reagent ratios : A 1.2:1 molar ratio of imidazole derivative to chloropyridine intermediate minimizes unreacted starting material .

- Reaction monitoring : Employ in-situ techniques like HPLC or LC-MS to track progress and terminate reactions at ~90% conversion to avoid byproduct formation .

Data-driven approach : Design of Experiments (DoE) can model variables (temperature, catalyst loading) to identify optimal conditions .

Basic: What analytical methods are critical for confirming the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (HRMS) : Exact mass confirmation (calculated for C₉H₁₀ClN₄: 225.0534) .

- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry, particularly if imidazole-pyridine torsion angles deviate from expected planar arrangements .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

Contradictions often arise from:

- Purity variations : Use orthogonal purity assays (HPLC, elemental analysis) to ensure ≥98% purity, as trace impurities (e.g., unreacted chloropyridine) may skew bioactivity .

- Assay conditions : Standardize protocols (e.g., cell line selection, incubation time) and include positive controls (e.g., known kinase inhibitors if studying enzyme inhibition) .

- Structure-activity relationship (SAR) validation : Synthesize analogs (e.g., replacing Cl with F or varying methyl group position) to isolate contributing moieties .

Example : If conflicting IC₅₀ values are reported for kinase inhibition, re-test under uniform ATP concentrations and buffer pH .

Basic: What are the primary applications of this compound in medicinal chemistry?

Answer:

- Kinase inhibition : The imidazole-pyridine scaffold shows affinity for ATP-binding pockets in kinases (e.g., JAK2, EGFR). Modifications at C5 (Cl) and C3 (amine) enhance selectivity .

- Antimicrobial agents : The chlorine substituent improves lipophilicity, aiding penetration into bacterial membranes .

- Probe development : Fluorescent tagging at the amine group enables target engagement studies in cellular models .

Advanced: What strategies mitigate degradation during in vitro assays?

Answer:

- Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 1 week) to identify labile sites. For this compound, the C5-Cl bond may hydrolyze under alkaline conditions .

- Formulation adjustments : Use DMSO stock solutions at −20°C (≤3 months) and avoid aqueous buffers with pH >8.0 .

- Metabolite screening : Incubate with liver microsomes to predict oxidative pathways (e.g., N-demethylation of the imidazole) and modify structure accordingly .

Basic: How is regioselectivity ensured during imidazole ring functionalization?

Answer:

- Directing groups : Introduce temporary substituents (e.g., nitro at C4) to steer electrophilic substitution to C2 .

- Metal coordination : Use Cu(I) catalysts to promote C–H activation at specific imidazole positions .

- Computational modeling : DFT calculations (e.g., Gibbs free energy of intermediates) predict favored reaction pathways .

Advanced: How can computational methods guide the design of analogs with improved pharmacokinetics?

Answer:

- ADMET prediction : Tools like SwissADME assess logP (target ≤3.5 for oral bioavailability) and P-glycoprotein substrate risk .

- Molecular dynamics (MD) simulations : Model binding to serum proteins (e.g., human serum albumin) to optimize half-life .

- Docking studies : Prioritize analogs with stronger hydrogen bonding to kinase hinge regions (e.g., amine interactions with Glu903 in EGFR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.